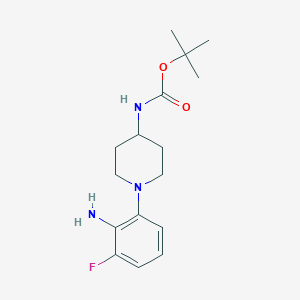

tert-Butyl 1-(2-amino-3-fluorophenyl)piperidin-4-ylcarbamate

カタログ番号 B2765712

CAS番号:

1052705-61-9

分子量: 309.385

InChIキー: XBJVSNUEHBUXDL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Ligand

- Application : BTTES serves as a next-generation, water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, commonly used in click chemistry, enables the efficient synthesis of triazoles from azides and alkynes. BTTES accelerates reaction rates and suppresses cell cytotoxicity, making it a valuable tool for bioconjugation and drug discovery .

Asymmetric Synthesis via tert-Butanesulfinamide

- Application : tert-Butanesulfinamide (TBSA) plays a crucial role in asymmetric synthesis. Prepared from inexpensive oil waste by-products, TBSA condenses directly with aldehydes and ketones to form tert-butanesulfinyl imines. These imines are versatile intermediates for the synthesis of chiral amines and other complex molecules. Researchers have highlighted its uniform high yields and cost-effectiveness .

N-Heterocycle Synthesis via Sulfinimines

- Application : Chiral sulfinamides, including TBSA, have emerged as powerful auxiliaries in the stereoselective synthesis of N-heterocycles. TBSA-mediated asymmetric synthesis provides access to structurally diverse piperidines, pyrrolidines, and azetidines. These heterocycles often serve as key motifs in natural products and therapeutically relevant compounds .

Antitubercular Activity

- Application : Researchers have explored indole derivatives derived from BTTES, combining indole and pyridine moieties. These derivatives were investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). The results suggest potential applications in combating tuberculosis .

PDE4 Inhibition for Anti-Inflammatory Diseases

- Application : A pyrazole derivative synthesized using BTTES demonstrated effective PDE4 inhibition. PDE4 inhibitors are relevant in treating inflammatory diseases. While this application is indirect, it highlights BTTES’s role in drug discovery and therapeutic development .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[1-(2-amino-3-fluorophenyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-11-7-9-20(10-8-11)13-6-4-5-12(17)14(13)18/h4-6,11H,7-10,18H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVSNUEHBUXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C(=CC=C2)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride](/img/structure/B2765631.png)

![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2765634.png)

![Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate](/img/structure/B2765637.png)

![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2765638.png)

![2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B2765640.png)

![methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride](/img/structure/B2765643.png)

![N-(4-ethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765646.png)